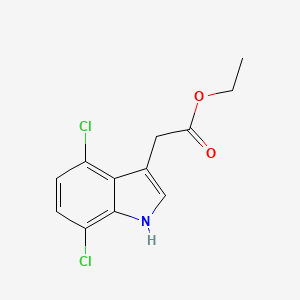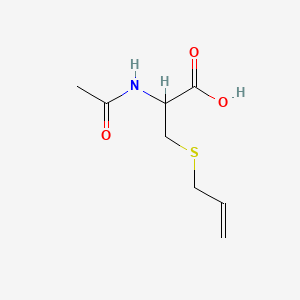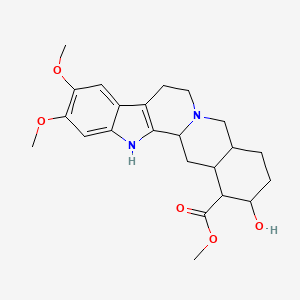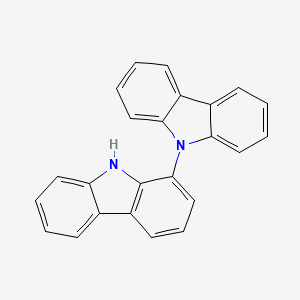
2-Fluoro-3-hydrazinylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is characterized by the presence of a fluorine atom at the second position and a hydrazinyl group at the third position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydrazinylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic fluorination and the use of readily available starting materials suggest that scalable production is feasible.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydrazinylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-3-hydrazinylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydrazinylbenzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The hydrazinyl group can form covalent bonds with enzyme active sites, leading to inhibition.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Hydrazinylbenzoic acid: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
2-Fluoro-3-hydrazinylbenzoic acid is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-3-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(7(11)12)2-1-3-5(6)10-9/h1-3,10H,9H2,(H,11,12) |
InChI Key |
NOXZITYQRAJJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)


![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)

![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)


![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
